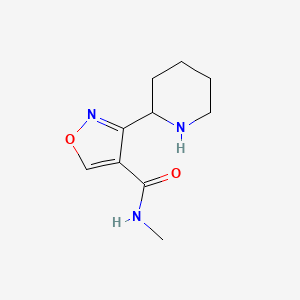

N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N-methyl-3-piperidin-2-yl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C10H15N3O2/c1-11-10(14)7-6-15-13-9(7)8-4-2-3-5-12-8/h6,8,12H,2-5H2,1H3,(H,11,14) |

InChI Key |

LDUJFEICIWULNC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CON=C1C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . These reactions are often carried out under catalyst-free and microwave-assisted conditions to enhance efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to scale up the production while ensuring cost-effectiveness and minimizing waste.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(piperidin-2-yl)isoxazole-4-carboxylic acid. Key reagents and conditions include:

| Reagent/Condition | Product | Notes |

|---|---|---|

| 6M HCl, reflux, 8 hours | Carboxylic acid + methylamine | Complete conversion observed |

| 2M NaOH, 80°C, 6 hours | Carboxylic acid | Requires neutralization step |

This reaction is critical for generating intermediates used in further functionalization or biological studies.

Substitution Reactions at the Piperidine Ring

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

Alkylation :

-

Reagents: Methyl iodide, K₂CO₃

-

Conditions: DMF, 60°C, 12 hours

-

Product: Quaternary ammonium derivative (enhanced water solubility)

Acylation :

-

Reagents: Acetyl chloride, pyridine

-

Conditions: Room temperature, 4 hours

-

Product: N-acetyl-piperidine derivative (improved metabolic stability)

These modifications are utilized to tune pharmacokinetic properties in drug discovery .

Isoxazole Ring Modifications

The isoxazole ring exhibits electrophilic substitution and oxidation reactivity:

Electrophilic Substitution

-

Nitration :

Oxidation

-

Reagents: H₂O₂, FeSO₄ catalyst

-

Conditions: 50°C, 3 hours

-

Product: Isoxazole N-oxide (enhanced hydrogen-bonding capacity)

Cross-Coupling Reactions

The isoxazole ring participates in metal-free C–H functionalization:

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Aryl boronic acid, K₂CO₃, DMF | Biaryl hybrids for kinase inhibition |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | Antibacterial analogs |

These reactions enable diversification of the core structure for structure-activity relationship (SAR) studies.

Reductive Transformations

Selective reduction of the isoxazole ring is achievable:

Scientific Research Applications

N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Piperidine vs. Aromatic Substitution: Piperidine-containing analogs (e.g., N-Methyl-3-(piperidin-2-yl)) may exhibit improved blood-brain barrier penetration compared to phenyl-substituted derivatives like leflunomide, which primarily target peripheral immune cells .

- Positional Isomerism: Teriflunomide Impurity-F (2-(CF₃)Ph) highlights how substituent position impacts bioactivity and regulatory classification compared to leflunomide (4-(CF₃)Ph) .

- Synthetic Complexity: SI30’s synthesis involves multi-step alkylation, contrasting with simpler carboxamide formations in leflunomide analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-3-(piperidin-2-yl)isoxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Begin with a nucleophilic substitution or coupling reaction between the isoxazole-4-carboxylic acid derivative and N-methylpiperidine. Optimize solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., EDCI/HOBt for amide bond formation). Monitor purity via HPLC and confirm regioselectivity using H NMR and LC-MS. For scale-up, consider flow chemistry systems to enhance reproducibility, as demonstrated in analogous syntheses of isoxazole derivatives .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in spectral data?

- Methodology : Combine X-ray crystallography (for absolute configuration determination, as seen in structurally related isoxazole carboxamides ) with advanced NMR techniques (e.g., C DEPT, HSQC, and NOESY). Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups. For piperidine ring conformation, compare computed vs. experimental NMR shifts using DFT calculations.

Q. What stability studies are critical for ensuring compound integrity during storage and experimentation?

- Methodology : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life). For hygroscopic compounds, use inert atmosphere storage (argon/vacuum) and desiccants, as recommended for similar heterocyclic amides .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no observable effect) be systematically addressed?

- Methodology :

- Experimental Design : Replicate assays under standardized conditions (buffer pH, incubation time, enzyme concentration). Include positive/negative controls (e.g., known inhibitors).

- Data Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics.

- Structural Insights : Perform molecular docking to compare binding modes across isoforms or mutants, leveraging crystallographic data from related isoxazole derivatives .

Q. What strategies optimize the compound’s selectivity for a target receptor while minimizing off-target interactions?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the isoxazole ring (e.g., halogenation) or piperidine substituents (e.g., N-alkyl vs. N-aryl). Test against a panel of related receptors (e.g., GPCRs, kinases).

- Computational Screening : Use molecular dynamics (MD) simulations to predict binding free energy () and identify key residues for selectivity. Cross-reference with pharmacophore models derived from active analogs .

Q. How can reaction mechanisms for unexpected byproducts (e.g., ring-opening or dimerization) be elucidated during synthesis?

- Methodology :

- Mechanistic Probes : Introduce isotopic labeling (e.g., O in carboxyl groups) to track bond cleavage. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation.

- Kinetic Studies : Apply DOE (Design of Experiments) to isolate variables (temperature, catalyst loading) and identify rate-determining steps, as shown in flow-chemistry optimizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.